molecular formula C9H11NO B14696791 2-[2-(Ethenyloxy)ethyl]pyridine CAS No. 28665-95-4

2-[2-(Ethenyloxy)ethyl]pyridine

Cat. No.: B14696791
CAS No.: 28665-95-4
M. Wt: 149.19 g/mol
InChI Key: JWBHVACPVGZUEL-UHFFFAOYSA-N
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Description

2-[2-(Ethenyloxy)ethyl]pyridine is a pyridine derivative with a vinyl ether-functionalized ethyl side chain at the 2-position. Its molecular formula is C₉H₁₃NO, and molecular weight is 151.19 g/mol. The ethenyloxy (vinyloxy) group (-O-CH₂=CH₂) confers unique reactivity, particularly in polymerization and coordination chemistry.

Properties

CAS No.

28665-95-4

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(2-ethenoxyethyl)pyridine

InChI

InChI=1S/C9H11NO/c1-2-11-8-6-9-5-3-4-7-10-9/h2-5,7H,1,6,8H2

InChI Key

JWBHVACPVGZUEL-UHFFFAOYSA-N

Canonical SMILES

C=COCCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Ethenyloxy)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromoethyl vinyl ether with pyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-[2-(Ethenyloxy)ethyl]pyridine may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of a flow reactor with a packed column containing a suitable catalyst can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethenyloxy)ethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the electrophile used.

Scientific Research Applications

2-[2-(Ethenyloxy)ethyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Ethenyloxy)ethyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can influence various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Electron-Donating vs. Electron-Withdrawing Groups: Ethenyloxyethyl: The vinyl ether group is electron-rich due to the oxygen atom, enhancing reactivity in polymerization (e.g., via radical or cationic mechanisms). Dimethylaminoethoxy: The dimethylamino group is strongly electron-donating, increasing basicity and solubility in polar solvents . Diphenylphosphinoethyl: The phosphine group acts as a σ-donor and π-acceptor, making it effective in transition-metal catalysis .

Hydrolytic Stability: Triethoxysilyl-/Trichlorosilyl-ethyl: These groups hydrolyze in moisture to form silanols, enabling covalent bonding to surfaces (e.g., glass or polymers) . Ethenyloxyethyl: Less moisture-sensitive but may degrade under acidic or oxidative conditions.

Biological Activity: While 2-(2-Aminoethyl)pyridine (as a hydrochloride salt) is used in pharmaceutical intermediates , the imidazopyridine derivative BYK191023 () demonstrates how substituents influence enzyme inhibition. For example, BYK191023's 4-methoxy-pyridinyl group confers >100-fold selectivity for inducible nitric oxide synthase (iNOS) over neuronal/endothelial isoforms .

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